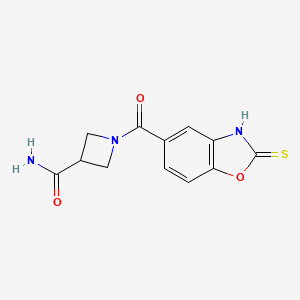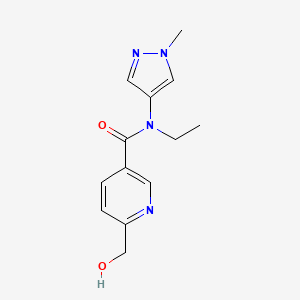![molecular formula C13H14N2O2 B7439051 N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide](/img/structure/B7439051.png)
N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide, also known as FCPR03, is a novel compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of cyclopropane carboxamides and has been synthesized using a variety of methods. In
Mécanisme D'action
The exact mechanism of action of N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide is not fully understood. However, studies have shown that N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide targets specific proteins and enzymes that are involved in various cellular processes. For instance, N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression. By inhibiting HDACs, N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide can induce apoptosis in cancer cells and reduce inflammation.
Biochemical and Physiological Effects
N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide has been shown to exhibit several biochemical and physiological effects. In cancer cells, N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide induces apoptosis by activating caspases, which are enzymes that play a crucial role in programmed cell death. N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation. By inhibiting NF-κB, N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide can reduce inflammation and alleviate symptoms of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide in lab experiments is its high potency. N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide has been found to exhibit potent anticancer and anti-inflammatory activity at low concentrations. However, one of the limitations of using N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the toxicological profile of N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide.
Orientations Futures
There are several future directions for the study of N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide. One area of research is to explore the potential of N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Another area of research is to investigate the use of N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide in combination with other chemotherapeutic agents to enhance its anticancer activity. Additionally, more research is needed to fully understand the mechanism of action of N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide and its potential side effects.
Conclusion
In conclusion, N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide is a novel compound that has shown promise as a therapeutic agent for cancer, inflammatory diseases, and neurodegenerative diseases. The synthesis of N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide requires expertise in organic chemistry, and its mechanism of action is not fully understood. N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide exhibits potent anticancer and anti-inflammatory activity, but its low solubility in water and potential side effects warrant further investigation. Future research should focus on exploring the potential of N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide in combination with other chemotherapeutic agents and investigating its potential as a therapeutic agent for neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide involves a multi-step process that requires expertise in organic chemistry. One of the commonly used methods for synthesizing N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide is the reaction of furo[3,2-c]pyridine-2-carbaldehyde with methylcyclopropanecarboxylic acid in the presence of a catalyst. The resulting intermediate is then treated with an amine to yield N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide. Other methods involve the use of different starting materials and catalysts.
Applications De Recherche Scientifique
N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide has been extensively studied for its potential as a therapeutic agent. Several studies have shown that N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide exhibits anticancer activity by inducing apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. Additionally, N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide has been found to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-13(3-4-13)12(16)15-8-10-6-9-7-14-5-2-11(9)17-10/h2,5-7H,3-4,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFAZZFLROXYCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=O)NCC2=CC3=C(O2)C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[[2-(4-hydroxy-2-methylphenyl)acetyl]amino]-N-methylcarbamate](/img/structure/B7438992.png)
![N-[2-(1,1-difluoropropan-2-ylamino)-2-oxoethyl]pyridine-3-carboxamide](/img/structure/B7438998.png)
![3-(5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)-N-(1-methoxypiperidin-4-yl)-N-methylpropanamide](/img/structure/B7439006.png)
![4-methoxy-N-methyl-N-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]-2-oxobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B7439012.png)
![[4-[(Dimethylamino)methyl]-4-hydroxypiperidin-1-yl]-(6-hydroxy-2-methylquinolin-3-yl)methanone](/img/structure/B7439024.png)
![N-[1-[3-[(dimethylamino)methyl]-3-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]methanesulfonamide](/img/structure/B7439035.png)
![2-[4-(3-aminooxan-2-yl)piperidin-1-yl]-N-methylpyridine-3-carboxamide](/img/structure/B7439037.png)
![7-[3-[(dimethylamino)methyl]-3-hydroxypyrrolidine-1-carbonyl]-1-methyl-3,5-dihydro-2H-1,5-benzodiazepin-4-one](/img/structure/B7439039.png)

![(6-Hydroxy-2-methylquinolin-3-yl)-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)methanone](/img/structure/B7439046.png)
![methyl 1-[(2,2-dimethyl-3H-1-benzofuran-6-carbonyl)amino]-3-hydroxycyclobutane-1-carboxylate](/img/structure/B7439056.png)
![3-ethylsulfanyl-N-[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]pyridine-2-carboxamide](/img/structure/B7439062.png)
![3-(3-chloro-4-methylphenyl)-1-[4-(2H-tetrazol-5-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7439075.png)
